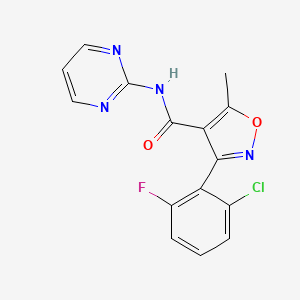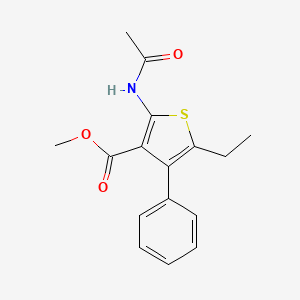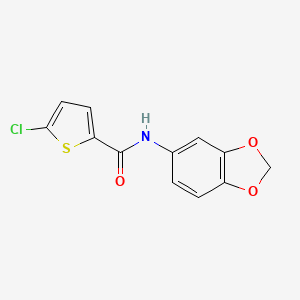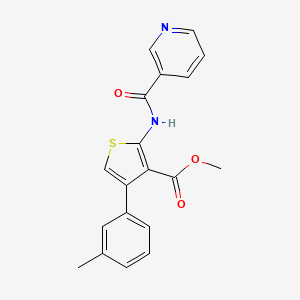![molecular formula C16H15BrN2O3 B3595702 5-bromo-N-[4-(pyrrolidine-1-carbonyl)phenyl]furan-2-carboxamide](/img/structure/B3595702.png)
5-bromo-N-[4-(pyrrolidine-1-carbonyl)phenyl]furan-2-carboxamide
Overview
Description
5-bromo-N-[4-(pyrrolidine-1-carbonyl)phenyl]furan-2-carboxamide is an organic compound that belongs to the class of 2-furanilides These are aromatic heterocyclic compounds containing a furan ring substituted at the 2-position with an anilide
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-[4-(pyrrolidine-1-carbonyl)phenyl]furan-2-carboxamide typically involves the following steps:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for bromination and amidation steps, as well as advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
5-bromo-N-[4-(pyrrolidine-1-carbonyl)phenyl]furan-2-carboxamide undergoes several types of chemical reactions:
Substitution Reactions: The bromine atom on the furan ring can be substituted with various nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the furan ring and the pyrrolidine moiety.
Common Reagents and Conditions
Substitution: Typical reagents include organometallic compounds (e.g., Grignard reagents) and palladium catalysts for cross-coupling reactions.
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized derivatives, while oxidation and reduction reactions can modify the furan ring and pyrrolidine moiety .
Scientific Research Applications
5-bromo-N-[4-(pyrrolidine-1-carbonyl)phenyl]furan-2-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to inhibit specific molecular targets.
Material Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 5-bromo-N-[4-(pyrrolidine-1-carbonyl)phenyl]furan-2-carboxamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of certain tyrosine kinases, leading to cell cycle arrest and induction of apoptosis in cancer cells . The compound’s structure allows it to bind effectively to these targets, disrupting their normal function and exerting its biological effects .
Comparison with Similar Compounds
Similar Compounds
5-bromoindole-2-carboxylic acid hydrazone derivatives: These compounds share a similar brominated indole structure and have been studied for their anticancer properties.
Uniqueness
This compound is unique due to its specific combination of a brominated furan ring and a pyrrolidine-1-carbonylphenyl moiety. This unique structure contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
5-bromo-N-[4-(pyrrolidine-1-carbonyl)phenyl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrN2O3/c17-14-8-7-13(22-14)15(20)18-12-5-3-11(4-6-12)16(21)19-9-1-2-10-19/h3-8H,1-2,9-10H2,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSQYHXWRZCISJL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(O3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl [3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]carbamate](/img/structure/B3595622.png)
![N-[(2-fluorophenyl)methyl]-1-benzothiophene-3-carboxamide](/img/structure/B3595628.png)
![methyl (4,5-dimethyl-3-{[(3-pyridinylmethyl)amino]carbonyl}-2-thienyl)carbamate](/img/structure/B3595644.png)
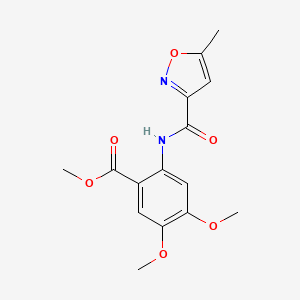
![N-[(2-bromophenyl)methyl]-5-methylthiophene-3-carboxamide](/img/structure/B3595657.png)
![N-[2-(cyclohex-1-en-1-yl)ethyl]-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B3595668.png)
![methyl [3-[(cyclopropylamino)carbonyl]-4-(4-methylphenyl)-2-thienyl]carbamate](/img/structure/B3595671.png)
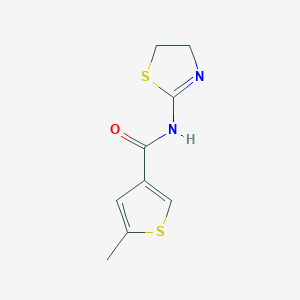
![3-{[(3,6-Dichloro-1-benzothiophen-2-yl)carbonyl]amino}benzoic acid](/img/structure/B3595706.png)
![8-[3-(4-methoxyphenyl)propanoyl]-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B3595708.png)
